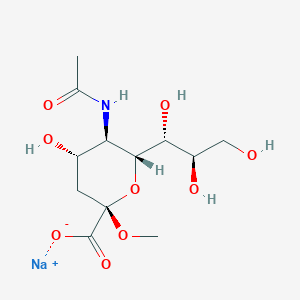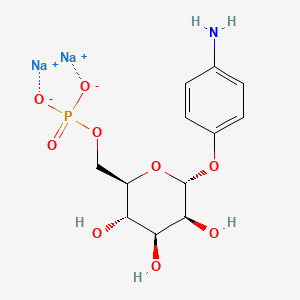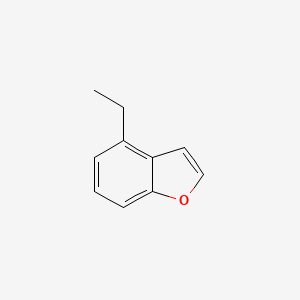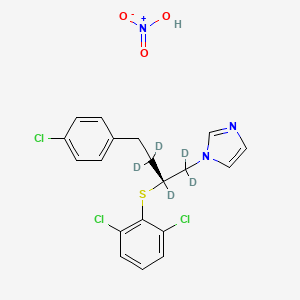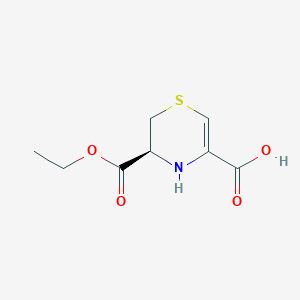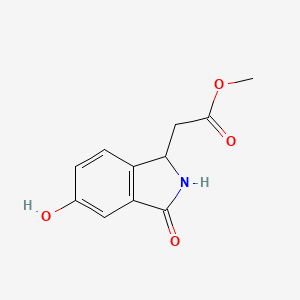
(r/s)-Methyl 2-(5-hydroxy-3-oxoisoindolin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(r/s)-Methyl 2-(5-hydroxy-3-oxoisoindolin-1-yl)acetate is a chemical compound with a complex structure that includes an isoindolinone core
Preparation Methods
The synthesis of (r/s)-Methyl 2-(5-hydroxy-3-oxoisoindolin-1-yl)acetate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoindolinone Core: This can be achieved through the cyclization of an appropriate precursor.
Hydroxylation: Introduction of the hydroxyl group at the 5-position.
Esterification: The final step involves the esterification of the intermediate to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
(r/s)-Methyl 2-(5-hydroxy-3-oxoisoindolin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (r/s)-Methyl 2-(5-hydroxy-3-oxoisoindolin-1-yl)acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but often include key signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar compounds to (r/s)-Methyl 2-(5-hydroxy-3-oxoisoindolin-1-yl)acetate include other isoindolinone derivatives These compounds share a similar core structure but differ in their functional groups, which can significantly alter their chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike.
Properties
Molecular Formula |
C11H11NO4 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
methyl 2-(5-hydroxy-3-oxo-1,2-dihydroisoindol-1-yl)acetate |
InChI |
InChI=1S/C11H11NO4/c1-16-10(14)5-9-7-3-2-6(13)4-8(7)11(15)12-9/h2-4,9,13H,5H2,1H3,(H,12,15) |
InChI Key |
PENPNQLCTYZFIS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1C2=C(C=C(C=C2)O)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R,5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B13854970.png)

![3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride](/img/structure/B13854974.png)
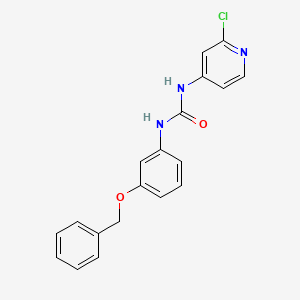
![(17S)-13-methyl-17-prop-1-ynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B13854993.png)
![[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol](/img/structure/B13855005.png)

